molecular formula C9H10O2 B186331 4-(Allyloxy)phenol CAS No. 6411-34-3

4-(Allyloxy)phenol

Cat. No.: B186331
CAS No.: 6411-34-3
M. Wt: 150.17 g/mol
InChI Key: PWRCOONECNWDBH-UHFFFAOYSA-N
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Description

4-(Allyloxy)phenol is an organic compound with the molecular formula C9H10O2 It is characterized by the presence of an allyloxy group attached to the para position of a phenol ring

Mechanism of Action

Target of Action

4-(Allyloxy)phenol, also known as 4-allyloxyphenol, is a multi-functional electrolyte additive . It is commonly utilized in research focusing on the synthesis of advanced polymer materials and as a potential intermediate in organic synthesis . This compound is particularly valued for its role in the development of novel polymers with enhanced properties, such as increased thermal stability .

Mode of Action

The compound forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . Radical copolymerization of vinylene carbonate (VC) with this compound via electrochemical initiation creates a spatially deformable polymeric SEI on the Si/C-graphite (SiG-C) anode with large volume changes during cycling .

Biochemical Pathways

The biosynthesis of phenolic compounds present in foods has been discussed, based on each class . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . Phenolics are formed by three different biosynthetic pathways: (i) the shikimate/chorismate or succinylbenzoate pathway, which produces the phenylpropanoid derivatives (C6-C3); (ii) the acetate/malonate or polyketide pathway, which produces the side-chain-elongated phenylpropanoids, including the large group of flavonoids (C6-C3-C6) and some .

Pharmacokinetics

It is known that the compound is used as an additive in lithium-ion batteries, suggesting that it may have unique properties related to its absorption, distribution, metabolism, and excretion

Result of Action

The use of this compound results in the formation of a mechanical strain-adaptive solid electrolyte interphase (SEI) and a thermally stable cathode–electrolyte interface . This leads to a reduction in Ni dissolution and deposition and deactivation of Lewis acidic PF 5, inhibiting the hydrolysis that produces unwanted HF . These results show that the combined use of VC and this compound allows capacity retention of 72.5% with a high capacity of 143.5 mAh g −1 after 300 cycles at 45°C .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The compound is used in high-energy lithium-ion cells, which require stable performance at elevated temperatures . The compound’s ability to form a thermally stable cathode–electrolyte interface contributes to its effectiveness in these environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Allyloxy)phenol can be synthesized through the reaction of allyl alcohol with 1,4-benzoquinone in the presence of a catalyst such as Amberlyst-15. The reaction typically involves heating the mixture at 100°C for several hours until the benzoquinone is fully reacted. The product is then purified through column chromatography and crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the electrophile used

Comparison with Similar Compounds

Uniqueness: 4-(Allyloxy)phenol is unique due to its specific structure, which combines the phenolic hydroxyl group with an allyloxy substituent.

Properties

IUPAC Name

4-prop-2-enoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRCOONECNWDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364887
Record name 4-(allyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6411-34-3
Record name 4-(allyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of hydroquinone (33.00 g, 0.30 mol) and potassium carbonate (45.6 g, 0.33 mol) in dry DMF (250 mL) was stirred at 40° C. for minutes. Allyl bromide (5.20 mL, 0.06 mol) was added and the reaction was stirred overnight. The reaction mixture was partitioned between ethyl acetate and 0.2N HCl. The organic layer was washed twice with water, then dried over sodium sulfate. The organic layer was filtered and evaporated to an oil which was chromatographed over silica gel with hexane/ethyl acetate (4:1) to afford 4-allyloxyphenol.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Allyl iodide (8.2 mL, 89 mmoles) was added to a solution of hydroquinone (7.84 g, 71.2 mmoles) and K2CO3 (19.7 g, 142.4 mmoles) in acetone (102 mmoles). The resulting mixture was heated to 40° C. overnight and concentrated under reduced pressure. The crude products were filtered through a pad of silica with 1:1 hexanes:ethyl acetate. The residue was purified by flash chromatography on a prepacked Biotage column (hexane to 1:1 hexane:ethyl acetate) on silica gel to provide the title compound (4.40 g, 41%).
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Name
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
102 mmol
Type
reactant
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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